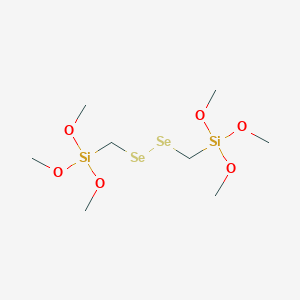![molecular formula C13H8F2N4 B14193858 2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine CAS No. 916994-32-6](/img/structure/B14193858.png)
2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring and a difluorophenyl group attached to a pyridine ring. The presence of fluorine atoms in the phenyl group enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluorobenzyl chloride with sodium azide to form 2,4-difluorobenzyl azide. This intermediate is then subjected to cyclization with pyridine-2-carboxaldehyde in the presence of a base such as potassium carbonate, resulting in the formation of the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of fluorine atoms enhances its binding affinity and selectivity towards target proteins. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Shares the difluorophenyl group but lacks the triazole ring.
Tris(2-(2,4-difluorophenyl)pyridine)iridium(III): Contains multiple difluorophenylpyridine ligands coordinated to an iridium center.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Similar structure with an additional trifluoromethyl group.
Uniqueness
2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to the presence of both the triazole ring and the difluorophenyl group, which confer distinct chemical and biological properties. The combination of these structural features enhances its reactivity, stability, and potential as a versatile intermediate in various applications .
Propriétés
Numéro CAS |
916994-32-6 |
|---|---|
Formule moléculaire |
C13H8F2N4 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
2-[3-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C13H8F2N4/c14-8-4-5-9(10(15)7-8)12-17-13(19-18-12)11-3-1-2-6-16-11/h1-7H,(H,17,18,19) |
Clé InChI |
AHLWXXJMNBQSSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=NN2)C3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)


![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)


![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)

![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)


